1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide
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Overview
Description
1-{7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide is a complex organic compound with a unique bicyclic structure This compound is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:
Formation of the bicyclic core: This is typically achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the sulfonamide group: This step involves the reaction of the bicyclic core with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or aromatic compounds.
Scientific Research Applications
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bicyclic structure allows for specific interactions with target proteins, leading to changes in their conformation and activity. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methylphenyl)methanesulfonamide
- 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(3-methylphenyl)methanesulfonamide
- 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-chlorophenyl)methanesulfonamide
Uniqueness
The uniqueness of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide lies in its specific substitution pattern and the presence of the 2-methylphenyl group. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H23NO3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-12-6-4-5-7-14(12)18-22(20,21)11-17-9-8-13(10-15(17)19)16(17,2)3/h4-7,13,18H,8-11H2,1-3H3 |
InChI Key |
BWUWIAPCSTVYSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)CC23CCC(C2(C)C)CC3=O |
Origin of Product |
United States |
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